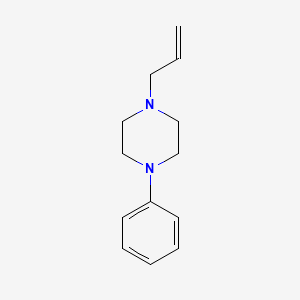

1-Allyl-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h2-7H,1,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZJLFMFYXCHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Allyl 4 Phenylpiperazine

Established Synthetic Routes to 1-Allyl-4-phenylpiperazine

The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the piperazine (B1678402) ring and the subsequent introduction of substituents, or the direct functionalization of a pre-existing phenylpiperazine core.

Alkylation Approaches in Piperazine Synthesis

A primary and direct method for synthesizing this compound is the N-alkylation of 1-phenylpiperazine (B188723). This nucleophilic substitution reaction involves the reaction of the secondary amine in the piperazine ring with an allyl-containing electrophile, most commonly an allyl halide.

Key reagents and conditions for this approach include:

Nucleophile: 1-Phenylpiperazine

Electrophile: Allyl bromide or allyl chloride

Base: An acid scavenger such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often used to neutralize the hydrogen halide formed during the reaction.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed.

The general reaction is depicted below: 1-Phenylpiperazine + Allyl Bromide → this compound + HBr

This method is prevalent in the synthesis of various N-substituted piperazine derivatives. For instance, the synthesis of 1-Allyl-4-benzyl-2-oxo-3-phenylpiperazine was successfully achieved by reacting 4-benzyl-2-oxo-3-phenylpiperazine with allyl bromide. arkat-usa.orgresearchgate.net Similarly, various 4-alkyl-1-phenylpiperazine derivatives have been prepared through the alkylation of the key intermediate 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine with different alkyl halides in the presence of potassium carbonate in DMF. nih.gov The monoalkylation of piperazine can be effectively controlled by using monopiperazinium salts, which yields N-monoalkylated products that are substantially free of N,N'-dialkylated derivatives. google.com

| Piperazine Substrate | Alkylating Agent | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Benzyl-2-oxo-3-phenylpiperazine | Allyl bromide | NaH / DMF | 1-Allyl-4-benzyl-2-oxo-3-phenylpiperazine | 91% researchgate.net |

| 1-Phenylpiperazine | o-Methylbenzyl bromide | Ethanol (B145695) | N-o-methylbenzylpiperazine | 89% google.com |

| 1-[2-fluoro-4-methyl-5-(...)]piperazine | Alkyl halides | K₂CO₃ / DMF | 4-Alkyl-1-[2-fluoro-4-methyl-5-(...)]piperazines | Data not specified nih.gov |

Cyclization Reactions for Phenylpiperazine Ring Formation

Constructing the phenylpiperazine ring through cyclization reactions represents a more complex but versatile approach. These methods build the heterocyclic core from acyclic precursors, allowing for the introduction of substituents at various positions.

Common cyclization strategies include:

Reaction of N-substituted bis(2-chloroethyl)amines: A widely used method involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine. nih.gov For the synthesis of this compound, this would involve reacting N-allylaniline with bis(2-chloroethyl)amine, or aniline with an N-allyl-bis(2-chloroethyl)amine derivative. The cyclization of 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline with bis(2-chloroethyl)amine hydrochloride at high temperature is a reported example of this strategy for forming the phenylpiperazine core. nih.gov

Reductive Cyclization of Dioximes: A newer approach involves the double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov

Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization, which couples a propargyl unit with a diamine component. organic-chemistry.org Another Pd-catalyzed method provides a route to arylpiperazines under aerobic conditions from aryl chlorides and piperazine. organic-chemistry.org

Multi-step Synthesis Strategies

Multi-step syntheses are often necessary to achieve specific substitution patterns or to utilize readily available starting materials. These strategies frequently incorporate protection and deprotection steps to ensure regioselectivity. researchgate.net

A plausible multi-step sequence for this compound could involve:

Protection: Protection of one of the nitrogen atoms of piperazine, for example, with a tert-butoxycarbonyl (Boc) group.

Arylation: Reaction of the protected piperazine with a suitable phenylating agent.

Deprotection: Removal of the protecting group to yield 1-phenylpiperazine.

Alkylation: N-allylation of 1-phenylpiperazine as described in section 2.1.1.

Alternatively, a sequence could begin with the synthesis of a substituted phenylpiperazine intermediate, which is then elaborated. Research describes two different sequences for preparing 1-alkyl-3-phenylpiperazines involving either lactam reduction followed by N-deprotection, or initial N-deprotection followed by lactam reduction, starting from 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. researchgate.netumich.edu Continuous one-flow multi-step synthesis is also an emerging paradigm for producing active pharmaceutical ingredients, including those with aryl piperazine structures. semanticscholar.orgrsc.orgsyrris.jp

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The selection of precursors and the nature of the intermediates are dictated by the chosen synthetic route.

For alkylation routes , the key precursors are:

1-Phenylpiperazine: This is the core nucleophilic scaffold. It can be sourced commercially or synthesized. wikipedia.orgnih.gov

Allyl Halides: Allyl bromide and allyl chloride are common, commercially available electrophilic precursors. incb.org

For cyclization routes , the precursors are more varied and can include:

Aniline: The source of the phenyl group attached to the nitrogen.

Bis(2-chloroethyl)amine hydrochloride: A common precursor for forming the piperazine ring via reaction with anilines. nih.gov

Primary amines and nitrosoalkenes: Used in the reductive cyclization of dioximes. nih.gov

Key intermediates often encountered in these syntheses include:

N-Protected Phenylpiperazines: Compounds like tert-butyl 4-phenylpiperazine-1-carboxylate are crucial intermediates where one nitrogen is temporarily blocked to allow for selective reaction at the other nitrogen. nih.gov

Oxo-piperazines: Intermediates such as 1-Allyl-4-benzyl-2-oxo-3-phenylpiperazine can be formed and subsequently reduced to the corresponding piperazine. arkat-usa.orgresearchgate.net This strategy allows for the introduction of substituents before the final piperazine ring is fully saturated.

| Synthetic Route | Key Precursors | Key Intermediates |

|---|---|---|

| Alkylation | 1-Phenylpiperazine, Allyl Bromide | - |

| Multi-step (with protection) | Piperazine, Phenylating agent, Allyl halide, Protecting agent (e.g., Boc₂O) | N-Boc-piperazine, 1-Boc-4-phenylpiperazine |

| Cyclization | Aniline, Bis(2-chloroethyl)amine hydrochloride | N-Phenyl-bis(2-chloroethyl)amine |

| Multi-step (via reduction) | 2-Phenylpiperazine, Benzyl chloride, Allyl bromide | 4-Benzyl-2-oxo-3-phenylpiperazine, 1-Allyl-4-benzyl-2-oxo-3-phenylpiperazine researchgate.net |

Derivatization Strategies for this compound Analogues

The derivatization of the phenylpiperazine scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships. While this compound itself has both nitrogen atoms substituted, strategies to create analogues typically involve modifying the synthetic route to introduce different functional groups.

N-Substitution Reactions on the Piperazine Ring

The most common point for derivatization is the secondary amine of a 1-substituted piperazine precursor, such as 1-phenylpiperazine. A wide array of analogues can be generated by replacing the allyl group with other substituents.

Common N-substitution reactions include:

N-Alkylation/N-Benzylation: Reaction with various alkyl or benzyl halides introduces different aliphatic or aromatic groups at the N-4 position. nih.gov

N-Acylation and Amidation: Reaction of the piperazine nitrogen with acid halides or isocyanates yields amide derivatives. nih.govdtu.dk

N-Sulfonamidation: Reaction with sulfonyl halides produces sulfonamide analogues. nih.gov

For example, a library of acaricidal compounds was created by synthesizing numerous 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives through alkylation, amidation, and sulfonamidation reactions on the piperazine nitrogen. nih.gov This highlights the versatility of the N-substitution approach for generating a diverse set of analogues from a common phenylpiperazine intermediate.

Modifications of the Phenyl Moiety

The phenyl group of this compound is amenable to electrophilic aromatic substitution reactions, a cornerstone of synthetic organic chemistry. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The piperazinyl substituent is an activating group and an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to its point of attachment on the phenyl ring.

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the phenyl ring can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. For instance, bromination can be carried out using bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich phenyl ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds on the phenyl ring. Friedel-Crafts alkylation involves the reaction with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Friedel-Crafts acylation, which introduces an acyl group (-COR), is carried out using an acyl halide or anhydride with a Lewis acid catalyst.

The specific conditions for these reactions, such as temperature, reaction time, and the choice of solvent and catalyst, can be optimized to achieve the desired substitution pattern and yield. The table below summarizes the expected major products from these reactions on this compound.

| Reaction Type | Reagents | Major Product(s) |

| Bromination | Br₂, FeBr₃ | 1-Allyl-4-(4-bromophenyl)piperazine and 1-Allyl-4-(2-bromophenyl)piperazine |

| Nitration | HNO₃, H₂SO₄ | 1-Allyl-4-(4-nitrophenyl)piperazine and 1-Allyl-4-(2-nitrophenyl)piperazine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Allyl-4-(4-acetylphenyl)piperazine and 1-Allyl-4-(2-acetylphenyl)piperazine |

It is important to note that the piperazine nitrogen can also react with the electrophiles, particularly under acidic conditions. Therefore, protection of the piperazine nitrogen may be necessary in some cases to achieve selective modification of the phenyl ring.

Allyl Group Transformations

The allyl group of this compound is a versatile functional handle that can undergo a wide array of chemical transformations, primarily targeting the carbon-carbon double bond. These reactions provide a pathway to a variety of derivatives with different functionalities.

Key transformations of the allyl group include:

Oxidation: The double bond of the allyl group can be oxidized to form various functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 1-(oxiran-2-ylmethyl)-4-phenylpiperazine.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under milder conditions with potassium permanganate (KMnO₄) at low temperatures, results in the formation of the corresponding diol, 3-(4-phenylpiperazin-1-yl)propane-1,2-diol.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂). Reductive workup yields an aldehyde, while oxidative workup produces a carboxylic acid.

Reduction: The double bond of the allyl group can be saturated to a propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Isomerization: The terminal double bond of the allyl group can be isomerized to an internal position to form the corresponding (E)- and (Z)-1-propenyl derivatives. This transformation can be catalyzed by various transition metal complexes.

Metathesis: Olefin metathesis reactions, catalyzed by ruthenium or molybdenum complexes, offer a powerful tool for forming new carbon-carbon double bonds. The allyl group can participate in cross-metathesis with other olefins to generate more complex structures.

The table below summarizes some of the key transformations of the allyl group in this compound and their corresponding products.

| Reaction Type | Reagents | Product |

| Epoxidation | m-CPBA | 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 3-(4-Phenylpiperazin-1-yl)propane-1,2-diol |

| Hydrogenation | H₂, Pd/C | 1-Phenyl-4-propylpiperazine |

These synthetic methodologies provide a robust toolkit for the structural modification of this compound, enabling the generation of a wide array of derivatives for further investigation.

In Vitro Pharmacological Characterization of 1 Allyl 4 Phenylpiperazine and Its Derivatives

Receptor Binding and Affinity Studies

Specific binding affinity data (such as Ki or IC50 values) for 1-Allyl-4-phenylpiperazine at serotonin (B10506), dopamine (B1211576), adrenergic, histamine, or other receptor targets like melanocortin receptors could not be located in the available literature.

Ligand-Receptor Functional Activity Assessments

Information regarding the functional activity of this compound, such as whether it acts as an agonist, antagonist, or inverse agonist at the specified receptor subtypes, is not available in the reviewed scientific literature.

Agonist and Antagonist Properties

Following a comprehensive search of scientific databases and literature, no specific in vitro studies detailing the agonist or antagonist properties of this compound at neuronal receptors were identified. The broader class of phenylpiperazine derivatives is known to interact with a variety of receptors, particularly serotonergic and dopaminergic systems, but specific binding affinities and functional activities for the allyl-substituted variant are not documented in the available research.

Modulatory Effects on Neurotransmitter Release and Uptake

There is currently no available scientific literature that describes the in vitro modulatory effects of this compound on the release or uptake of neurotransmitters. While some phenylpiperazine compounds are known to influence monoamine transporters, specific data for this compound is absent.

Structure Activity Relationship Sar and Molecular Design of 1 Allyl 4 Phenylpiperazine Analogues

Elucidating Key Structural Features for Pharmacological Activity

The pharmacological activity of 1-Allyl-4-phenylpiperazine analogues is fundamentally dependent on a core pharmacophore consisting of several key features. The piperazine (B1678402) ring contains a basic nitrogen atom that is typically protonated at physiological pH. This positively charged center is a critical pharmacophoric element, often engaging in ionic interactions or hydrogen bonds with acidic amino acid residues in the binding pockets of target receptors. nih.gov The affinity of these derivatives for receptors like the α1A-adrenoceptor is dependent on the presence of this ionizable piperazine group. rsc.org

In addition to the basic amine, the scaffold combines two aromatic rings with a variable linking group. nih.gov The 4-phenyl ring serves as a primary hydrophobic group, participating in van der Waals and π-π stacking interactions with aromatic amino acid residues within the receptor. nih.govnih.gov The spatial relationship between the protonated nitrogen and the aromatic phenyl ring is a determining factor for receptor affinity and selectivity. Molecular docking studies have shown that the phenylpiperazine moiety often slides between nucleic acid bases or interacts with aromatic amino acids in the binding domain of its target. nih.gov

Impact of Substituent Modifications on Receptor Affinity and Selectivity

Systematic modification of the this compound scaffold has been a cornerstone of SAR studies, providing a deep understanding of how subtle structural changes can dramatically alter biological activity.

The N-allyl group plays a significant role in modulating receptor affinity. In studies of 1-phenylbenzazepines, a related class of compounds, the nature of the substituent on the nitrogen atom significantly influences dopamine (B1211576) D1 receptor (D1R) affinity. The general trend observed was that an N-allyl group provided higher affinity than an unsubstituted N-H, but lower affinity than an N-methyl group. mdpi.com For instance, the N-allyl analogue 14a showed a D1R affinity (Ki) of 102 nM, whereas the corresponding N-methyl compound 15a had a higher affinity of 30 nM. mdpi.com

In a different chemical series targeting sigma (σ) receptors, modifications involving allyl groups also demonstrated significant effects. Replacing a 4-methoxy group with (Z)- and (E)-iodoallyloxy substituents resulted in reduced σ1 receptor affinity and increased σ2 affinity, effectively transforming a selective ligand into a non-selective one. nih.gov Simple allyl and propyl substitutions on an ether linkage in this series yielded σ1 receptor Ki values in the 20–30 nM range. nih.govnih.gov This indicates that the size, shape, and electronic properties of the group at this position are critical for fine-tuning receptor interaction.

| Compound | N-Substituent | D1R Affinity (Ki, nM) |

|---|---|---|

| 11a | -H | No Affinity |

| 14a | -Allyl | 102 |

| 15a | -Methyl | 30 |

The phenyl ring of the 4-phenylpiperazine moiety is a prime target for modification to enhance affinity and selectivity. The position and physicochemical properties of substituents on this aromatic ring are critical. nih.gov

For serotonin (B10506) 5-HT1A receptors, introducing electron-donating methyl groups at the 3 and 5 positions of the phenyl ring led to a significant increase in affinity. researchgate.net Conversely, compounds featuring a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the 3-position of the distal phenyl ring were found to be most effective for achieving high affinity and selectivity for 5-HT1A over dopamine D4.2 receptors. researchgate.netdntb.gov.ua In studies on compounds with anticancer activity, the presence of two chlorine atoms at the 3 and 4 positions of the phenylpiperazine substituent was shown to be highly important for cytotoxic effect, more so than fluorine or trifluoromethyl substituents. nih.gov For instance, compound BS230 , with a 3,4-dichlorophenyl moiety, exhibited stronger cytotoxicity towards cancer cells than doxorubicin. nih.gov

The topology of the ring system itself is also important. Replacing the 4-phenylpiperazine with a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (THP) moiety has been shown to be favorable for increasing affinity for 5-HT1A receptors. researchgate.net This is attributed to a more favorable electrostatic interaction between the distal phenyl ring and a phenylalanine residue in the receptor's binding pocket. researchgate.net

| Substituent(s) | Position(s) | Target/Activity | Observation |

|---|---|---|---|

| 3,5-dimethyl | meta, meta | 5-HT1A Receptor | Increased affinity researchgate.net |

| 3-CF3 | meta | 5-HT1A Receptor | Increased affinity and selectivity vs. D4.2 researchgate.netdntb.gov.ua |

| 3,4-dichloro | meta, para | Anticancer Cytotoxicity | Strong cytotoxic effect nih.gov |

| 2-fluoro | ortho | Acaricidal Activity | Increased activity nih.gov |

The piperazine ring is not merely a linker; it is a versatile scaffold whose properties can be tuned. nih.gov Its two nitrogen atoms can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is crucial for bioavailability. nih.gov SAR studies have shown that substituents on the piperazine unit itself are important for inhibitory activity. nih.gov While direct substitution on the carbons of the piperazine ring is less common, modifications at the N-4 position have been extensively explored. researchgate.net The choice of substituent at this position can drastically alter receptor affinity and functional activity. researchgate.net Furthermore, replacing the entire piperazine ring with other cyclic amines, such as piperidine (B6355638), can lead to different binding modes and receptor affinities, highlighting the specific contribution of the piperazine core to molecular recognition. nih.gov

Conformational Analysis and Pharmacophore Model Development

The three-dimensional conformation of this compound analogues is integral to their interaction with biological targets. Pharmacophore models, which define the essential spatial arrangement of chemical features necessary for activity, are key tools in understanding these interactions. A common pharmacophore model for this class of compounds includes a positive ionizable center (the piperazine nitrogen), a primary hydrophobic group (the 4-phenyl ring), and often a secondary hydrophobic group connected by a linker of a specific length and conformation. nih.gov

Computational techniques like the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop 3D-QSAR models. researchgate.net These models generate contour maps that visualize regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, guiding the design of new analogues. For example, such models have identified that a carbonyl group attached to the piperazine ring and a hydrophobic biphenyl (B1667301) ring were key features for achieving selectivity for the dopamine D3 receptor over the D2 receptor. researchgate.net

Computational Chemistry Approaches in SAR Studies

Computational chemistry is an indispensable tool for rational drug design and for deciphering the SAR of this compound analogues. Molecular docking is widely used to predict the binding orientation of these ligands within the active site of a target receptor. rsc.orgnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern binding affinity. nih.gov For example, docking studies of N-phenylpiperazine derivatives into the α1A-adrenoceptor identified crucial hydrogen bond interactions with residues like Asp106, Ser188, and Ser192. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach. QSAR studies correlate physicochemical descriptors of a series of compounds with their biological activity to generate predictive mathematical models. nih.gov These models help to understand which properties (e.g., lipophilicity, electronic effects) are most important for the desired pharmacological response. nih.govresearchgate.net Furthermore, molecular dynamics (MD) simulations can provide insight into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of binding poses and the specific roles of key amino acid residues in the interaction. nih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For phenylpiperazine derivatives, docking studies have been instrumental in understanding their binding modes to various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Research on a series of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor revealed key binding interactions. Molecular docking results identified that the primary binding sites for these compounds include amino acid residues Asp106, Gln177, Ser188, Ser192, and Phe193. The binding is primarily driven by the formation of hydrogen bonds and electrostatic forces rsc.org. The affinity of these derivatives for the receptor is dependent on the presence of an ionizable piperazine moiety, a hydrogen bond acceptor, and a hydrophobic group within the ligand structure rsc.org.

In studies targeting dopaminergic receptors, docking simulations have helped to rationalize the binding profiles of arylpiperazine derivatives. For many ligands, the piperazine moiety establishes a crucial charged-assisted hydrogen bond with a highly conserved aspartate residue on the third transmembrane helix of dopamine receptors mdpi.com. For instance, docking of indazole-piperazine derivatives into the dopamine D2 receptor showed that the conformation within the binding pocket is influenced by the substitution pattern on the phenyl ring. Compounds with an ortho-substituent on the phenyl ring adopt a conformation where the indazole moiety is oriented towards the interior of the receptor, a feature associated with higher affinity tandfonline.com.

Similarly, docking studies of phenylpiperazine derivatives with the androgen receptor (AR) ligand-binding pocket (LBP) have shown that binding is primarily governed by hydrophobic interactions nih.gov. For novel 1,2-benzothiazine derivatives containing a phenylpiperazine moiety designed as anticancer agents, docking simulations predicted interactions with the DNA-Topoisomerase II complex. The phenylpiperazine portion of these molecules intercalates between nucleic acid bases, engaging in π-π stacking interactions, primarily with DT9 and DA12 nucleobases mdpi.comnih.gov.

| Target Receptor/Enzyme | Key Interacting Residues/Bases | Type of Interaction | Reference Compound Class |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic Forces | N-Phenylpiperazine derivatives |

| Dopamine D2 Receptor | Conserved Aspartate (TM3) | Charged-Assisted Hydrogen Bond | Arylpiperazine derivatives |

| Androgen Receptor (AR) | (LBP) | Hydrophobic Interactions | Arylpiperazine derivatives |

| DNA-Topo II Complex | DT9, DA12, Met762, Asp463, Gly488 | π-π Stacking, π-sulfur, Hydrogen Bonds | 1,2-Benzothiazine-phenylpiperazines |

| Serotonin 5-HT2A Receptor | - | - | Indazole-piperazine derivatives |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors to quantify structural features and correlate them with activity through statistical methods.

For a series of mono-substituted 4-phenylpiperazines, QSAR models were developed to understand their effects on the dopaminergic system. Using partial least square (PLS) regression, a correlation was established between physicochemical descriptors and in vivo effects, as well as binding affinities for the dopamine D2 receptor and monoamine oxidase A (MAO A) nih.govresearchgate.net. This analysis revealed that the position and physicochemical properties of the substituent on the aromatic ring were critical for the observed biological response nih.gov.

In another study, a robust QSAR model was built for phenylpiperazine compounds to predict their anti-proliferative activity against DU145 prostate cancer cell lines. The model, developed using a Genetic Function Algorithm–Multilinear Regression approach, showed that the anti-proliferate activity was strongly dependent on molecular descriptors such as VR3_Dzp (3D-Molecule Representation of Structures based on Electron diffraction), VE3_Dzi (Average coefficient of the last eigenvector from the distance matrix), Kier3 (Third kappa shape index), RHSA (Partial positive surface area), and RDF55v (Radial Distribution Function descriptor) researchgate.net.

A QSAR study on 4-phenylpiperidine (B165713) derivatives, which share structural similarities with phenylpiperazines, employed a neural network method to model their activity as mu opioid agonists. A variety of molecular descriptors were calculated and selected using a two-stage least squares method combined with PLS. The resulting nonlinear QSAR model successfully correlated four selected descriptors with the analgesic activities of the compounds nih.gov. Such models are valuable for predicting the activity of new compounds and for hypothesizing pharmacophore models to guide structural optimization nih.gov.

| Compound Series | Biological Activity | QSAR Method | Key Descriptor Types |

| Mono-substituted 4-phenylpiperazines | Dopaminergic System Effects | Partial Least Square (PLS) | Physicochemical |

| Phenylpiperazine derivatives | Anti-proliferative (DU145 cells) | Genetic Function Algorithm-MLR | 3D, Topological, Surface Area |

| 4-Phenylpiperidine derivatives | Mu Opioid Agonism | Back-propagation Neural Network | Various |

| Phenyl piperidine derivatives | NK1R antagonism / SERT inhibition | GA-PLS, MLR | Various |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights into the stability of the complex and conformational changes over time.

MD simulations have been employed to study phenyl-piperazine scaffolds as potential inhibitors of the eIF4A1 ATP-binding site nih.govacs.orgnih.govresearchgate.net. Simulations ranging from 300 nanoseconds to 3 microseconds were used to evaluate the binding and energetics of hit compounds nih.govacs.org. These simulations revealed that active compounds could induce significant conformational changes in the enzyme, such as interdomain closure, which is crucial for its function nih.govacs.org. For example, the compound UM139 demonstrated favorable dynamics, leading to full domain closure in one model and maintaining closure in another nih.govacs.org. The binding pose of UM139 showed interactions similar to ATP, including bonding with Arg365 and Arg368 nih.govacs.org.

In another study, MD simulations were used to understand the interaction mechanism between inverse agonists and the estrogen-related receptor α (ERRα). Although the study focused on 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, the methodology is applicable to phenylpiperazine analogues. The study utilized the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method to analyze binding free energy, which showed a positive correlation with the biological activity of the inverse agonists. The simulations highlighted the importance of interactions with a hydrophobic interlayer composed of specific phenylalanine residues (Phe328 and Phe495) for the activity of the compounds mdpi.com. These simulations can reveal dynamic changes, such as the flipping of key residues like Glu331, which can alter the understanding of necessary ligand-receptor interactions mdpi.com.

These computational approaches collectively provide a powerful platform for the molecular design of this compound analogues, enabling the prediction of binding affinity, optimization of structural features, and a deeper understanding of the dynamic nature of their interactions with biological targets.

| Compound/Scaffold | Target | Simulation Time | Key Findings |

| Phenyl-piperazine scaffold | eIF4A1 | 300 ns - 3 µs | Induced interdomain closure; stable binding with key residues (Arg365, Arg368). |

| 1-Phenyl-4-benzoyl-1-hydro-triazole | ERRα | Not specified | Binding free energy correlated with activity; identified key hydrophobic interactions. |

Preclinical Metabolism and Pharmacokinetic Investigations of 1 Allyl 4 Phenylpiperazine

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic studies are fundamental in predicting the in vivo behavior of a chemical entity. These assays, typically employing subcellular fractions, offer a window into the metabolic stability and the array of biotransformations a compound is likely to undergo. For phenylpiperazine derivatives, these studies are crucial for identifying potential metabolic liabilities and active metabolites.

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of a compound and preparing it for Phase II conjugation. For arylpiperazine compounds, several key Phase I metabolic pathways have been identified.

N-Dealkylation: This is a predominant metabolic pathway for many arylpiperazine drugs, often mediated by CYP3A4. nih.gov This process involves the cleavage of the N-alkyl group, leading to the formation of 1-aryl-piperazine metabolites. nih.gov

Aromatic Ring Oxidation: Hydroxylation of the aromatic ring is another common biotransformation. nih.gov For phenylpiperazine derivatives, this can occur at various positions on the phenyl ring.

Hydroxylation: In the context of naftopidil (B1677906), hydroxylation has been identified as a major metabolic pathway. nih.gov

Demethylation: Studies on naftopidil enantiomers have also highlighted demethylation as a significant metabolic route. nih.gov

The table below summarizes the common Phase I biotransformations for arylpiperazine derivatives.

| Phase I Reaction | Description | Key Enzymes | Example from Related Compounds |

| N-Dealkylation | Cleavage of an alkyl group from a nitrogen atom. | CYP3A4 | Formation of 1-aryl-piperazines from various parent drugs. nih.gov |

| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring. | CYP2D6 | Oxidation of 1-aryl-piperazine metabolites. nih.gov |

| Demethylation | Removal of a methyl group. | CYP2C9, CYP2C19 | Metabolism of naftopidil enantiomers. nih.gov |

| Hydroxylation | Addition of a hydroxyl group. | CYP2C9 | Metabolism of naftopidil enantiomers. nih.gov |

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, to further increase its water solubility and facilitate excretion. Glucuronidation is a major Phase II pathway for many compounds, including those with hydroxyl or amine functionalities. wikipedia.orgnih.gov Phenylpiperazine metabolites, particularly those that have undergone hydroxylation in Phase I, are susceptible to glucuronide conjugation. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of highly polar glucuronide conjugates that are readily eliminated from the body. wikipedia.orgnih.gov

In Vivo Preclinical Pharmacokinetic Profiles in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The pharmacokinetic profile of 1-Allyl-4-phenylpiperazine is intrinsically linked to that of its parent compound.

Pharmacokinetic studies of naftopidil in rats have shown that the drug is rapidly and extensively absorbed after oral administration. nih.govnih.gov However, it exhibits a high first-pass effect, indicating significant metabolism in the liver before reaching systemic circulation. nih.gov This extensive first-pass metabolism would be the primary source of metabolites like this compound.

Once formed, metabolites of arylpiperazine derivatives are known to distribute extensively into tissues. nih.gov Following distribution, the elimination of naftopidil and its metabolites in rats occurs primarily through biliary excretion. nih.gov The parent compound and its metabolites are widely distributed, with the highest concentrations found in the gastrointestinal tract, liver, and other well-perfused organs. nih.gov The total excretion of the parent compound, naftopidil, in urine and feces is very low, suggesting that it is almost entirely metabolized. nih.gov

The table below summarizes the pharmacokinetic parameters of naftopidil in rats from a representative study.

| Pharmacokinetic Parameter | Value | Interpretation |

| Bioavailability | 9% nih.gov | High first-pass metabolism. |

| Time to Peak Plasma Concentration (Tp) | 0.42 - 0.90 h nih.gov | Rapid absorption. |

| Elimination Half-life (T1/2β) | 4.78 - 7.08 h nih.gov | Moderate rate of elimination. |

| Protein Binding | 82% - 97% nih.gov | High affinity for plasma proteins. |

This compound is understood to be formed from the metabolism of a prodrug. A prodrug is an inactive compound that is converted into an active drug, or in this case, a significant metabolite, within the body. Naftopidil serves as a prodrug, undergoing extensive biotransformation to yield various metabolites. nih.gov The conversion mechanisms primarily involve the Phase I reactions discussed previously, such as N-dealkylation, hydroxylation, and demethylation, catalyzed by cytochrome P450 enzymes in the liver. nih.govnih.gov The formation of this compound would likely result from the cleavage of the larger parent structure of a drug like naftopidil at the piperazine (B1678402) nitrogen.

Potential Research Applications and Medicinal Chemistry Relevance of 1 Allyl 4 Phenylpiperazine Scaffold

Role as a Pharmacological Research Tool

The parent compound, 1-phenylpiperazine (B188723), serves as a valuable pharmacological research tool due to its interaction with various components of the central nervous system. It is known to act as a monoamine releasing agent, with a modest selectivity for norepinephrine (B1679862) over serotonin (B10506) and dopamine (B1211576). wikipedia.org This activity makes the phenylpiperazine core a useful probe for studying the functions of monoaminergic systems. Furthermore, compounds in this class are recognized as adrenergic alpha-antagonists and psychotropic agents, allowing researchers to investigate physiological processes mediated by these pathways. nih.gov

The introduction of the allyl group at the N1 position of the piperazine (B1678402) ring creates the 1-allyl-4-phenylpiperazine scaffold, offering a modified tool for pharmacological exploration. The allyl group can alter the molecule's binding affinity, selectivity, and metabolic stability compared to the parent N-phenylpiperazine. This allows for a more nuanced investigation of receptor binding pockets and structure-activity relationships (SAR). By comparing the pharmacological profiles of this compound with other N-substituted derivatives, researchers can dissect the specific roles of different functional groups in modulating biological activity, thereby advancing the understanding of complex signaling pathways.

Scaffold for Lead Compound Discovery and Optimization

The phenylpiperazine framework is a cornerstone in the discovery and optimization of lead compounds for various therapeutic targets. slideshare.netcriver.comyoutube.com A lead compound is a chemical entity showing desired pharmaceutical activity that can be developed into a new drug. slideshare.net The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. criver.comnih.gov

The this compound structure is an exemplary scaffold for this process. The phenylpiperazine core often serves as the "pharmacophore"—the essential part of the molecule that interacts with the biological target to produce a response. youtube.com The N-allyl group, along with substitutions on the phenyl ring, can be considered part of the "auxophore," which can be modified to fine-tune the compound's properties without losing its core activity. youtube.com

Research has demonstrated that strategic modifications to the phenylpiperazine scaffold can significantly enhance biological activity. For instance, in the development of new antipsychotic agents, increasing the length of the spacer between the phenylpiperazine core and another aromatic moiety led to a 3- to 10-fold increase in affinity for the 5-HT(2A) receptor. nih.gov The allyl group in this compound serves as a short, unsaturated linker that can be readily modified through various chemical reactions, making it a versatile handle for lead optimization strategies aimed at developing new therapeutics.

Applications in Neuropsychopharmacology Research

The phenylpiperazine scaffold is of significant interest in neuropsychopharmacology, primarily due to its interaction with dopaminergic and serotonergic receptors, which are key targets in the treatment of psychiatric disorders. nih.gov Derivatives of N-phenylpiperazine have been developed as antagonists for D2 and D3 dopamine receptors, which are implicated in drug addiction and dependence. semanticscholar.org

Furthermore, this chemical class has been extensively explored for its potential in developing novel antipsychotics. One study focused on synthesizing N-phenylpiperazine derivatives to increase affinity for the 5-HT(2A) serotonin receptor while maintaining appropriate affinity for D₂-like receptors. nih.gov The most promising compound from this series, LASSBio-1635, acted as a 5-HT(2A) antagonist and showed efficacy in animal models of psychosis, preventing apomorphine-induced climbing and ketamine-induced hyperlocomotion. nih.gov The this compound scaffold provides a foundational structure for synthesizing new libraries of compounds to be screened for activity against these critical CNS targets.

Broader Therapeutic Area Research Potential

Beyond neuropsychopharmacology, the this compound scaffold holds potential for development in a wide range of therapeutic areas, as evidenced by the diverse biological activities reported for its chemical relatives.

Anti-inflammatory Phenylpiperazine derivatives have been investigated as a source of new anti-inflammatory agents. biomedpharmajournal.org Certain derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov For example, the compound 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine exhibited significant anti-inflammatory activity with no ulcerogenic toxicity. nih.gov Another study on LQFM-008, a piperazine derivative, demonstrated both anti-inflammatory and anti-nociceptive effects, reducing edema, cell migration, and protein exudation in animal models of inflammation. nih.govresearchgate.net These findings suggest that the this compound core could be a valuable starting point for novel anti-inflammatory drugs.

Antimicrobial The piperazine nucleus is found in many compounds with antimicrobial properties. researchgate.net Research has shown that various substituted phenylpiperazine derivatives exhibit activity against both bacteria and fungi. researchgate.netnih.govmdpi.com For instance, certain meta-alkoxyphenylcarbamates containing a 4-phenylpiperazine core were effective against Escherichia coli and Candida albicans. Another study reported that newly synthesized N,N′-disubstituted piperazines showed significant antibacterial activity against gram-negative strains, particularly E. coli. mdpi.com

Antiviral The phenylpiperazine scaffold has emerged as a promising chemotype for the development of broad-spectrum antiviral agents. nih.gov A series of 1-aryl-4-arylmethylpiperazine derivatives were identified as novel Zika virus (ZIKV) entry inhibitors. nih.gov Notably, these compounds also showed inhibitory activity against the replication of coronaviruses and influenza A virus, highlighting their potential as broad-spectrum antivirals. nih.gov Other studies on structurally related pyrazole (B372694) derivatives also point to the utility of this general class of compounds in targeting viruses within the Flaviviridae family. frontiersin.org

Anticancer Derivatives of phenylpiperazine have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net One study focused on creating 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety as potential topoisomerase II inhibitors. nih.gov The compound BS230 from this series showed potent antitumor activity against a breast adenocarcinoma cell line (MCF7), with greater cytotoxicity towards cancer cells than the established drug doxorubicin. nih.gov This indicates that the phenylpiperazine scaffold can be integrated into larger molecules to target cancer cells effectively.

Antidiabetic The phenylpiperazine core is also being explored for the treatment of type 2 diabetes. biomedpharmajournal.orgnih.gov Many of these efforts focus on the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones responsible for regulating blood glucose. pensoft.netresearchgate.net Several studies have successfully designed and synthesized piperazine derivatives as DPP-4 inhibitors. pensoft.netresearchgate.netnih.gov For example, compound 8c, a 1,3,5-triazine (B166579) derivative, was identified as a potent and selective DPP-4 inhibitor that improved blood glucose, insulin (B600854) levels, and lipid profiles in diabetic rats. nih.gov These results underscore the potential of the this compound scaffold in the development of new antidiabetic therapies.

Table 1: Summary of Therapeutic Potential for Phenylpiperazine Scaffolds

| Therapeutic Area | Key Findings | Example Compounds/Derivatives |

|---|---|---|

| Anti-inflammatory | Selective COX-2 inhibition; reduction of edema and cell migration. nih.govnih.gov | 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-phenylpiperazine derivatives. nih.gov |

| Antimicrobial | Activity against Gram-negative bacteria (E. coli) and fungi (C. albicans). mdpi.com | N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole. mdpi.com |

| Antiviral | Inhibition of Zika virus entry; activity against coronavirus and influenza A. nih.gov | 1-Aryl-4-arylmethylpiperazine derivatives. nih.gov |

| Anticancer | Inhibition of topoisomerase II; cytotoxicity against breast cancer cells. nih.gov | 1,2-Benzothiazine derivatives with phenylpiperazine. nih.gov |

| Antidiabetic | Selective inhibition of DPP-4; improvement of blood glucose and insulin levels. pensoft.netnih.gov | 1,3,5-Triazine derivatives with piperazine moiety. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-Allyl-4-phenylpiperazine, and how can reaction conditions be optimized?

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For this compound, ¹H NMR (CDCl₃, 500 MHz) shows characteristic signals: δ 5.8–5.9 ppm (allyl protons, multiplet), δ 3.1–3.3 ppm (piperazine N-CH₂), and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms allyl and phenyl group connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₁₃H₁₈N₂: 202.1470). X-ray crystallography using SHELX software can resolve stereochemistry, though challenges arise due to low crystallinity in piperazine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and safety goggles (JIS T 8147 standard). Work under a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data are limited, but structural analogs (e.g., 1-phenylpiperazine) show mutagenic potential; thus, treat as a hazardous irritant .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

- Methodological Answer : Introduce substituents on the phenyl or allyl groups to modulate bioactivity. For example:

-

Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance antimicrobial activity by increasing electrophilicity.

-

Hydrophobic moieties (e.g., trifluoromethyl groups) improve blood-brain barrier penetration for CNS targets.

Computational docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) validate interactions with targets like 5-HT receptors or carbonic anhydrase isoforms. Prioritize derivatives with low IC₅₀ values (<10 µM) and favorable ADMET profiles .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered crystal packing or solvent inclusion. Use SHELXL for refinement with the following steps:

Apply restraints to allyl group torsion angles.

Test twin laws (e.g., two-fold rotation) for twinned crystals.

Validate with R-factor convergence (<5% difference between R₁ and wR₂).

Pair with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries. For example, a Ni(II) complex showed a 0.05 Å deviation in Ni-N bond length between X-ray and DFT data, confirming reliability .

Q. How can researchers address inconsistent bioactivity results across studies on this compound derivatives?

- Methodological Answer : Variability often stems from assay conditions (e.g., cell line selection, solvent DMSO concentration). Standardize protocols:

- Use identical cell lines (e.g., HEK-293 for receptor studies).

- Limit DMSO to <0.1% to avoid cytotoxicity.

- Validate purity via HPLC (>95%) before testing.

Reanalyze data with multivariate statistics (ANOVA, p<0.05) to identify outliers. For example, a 2024 study attributed contradictory antifungal results to impurity peaks in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.